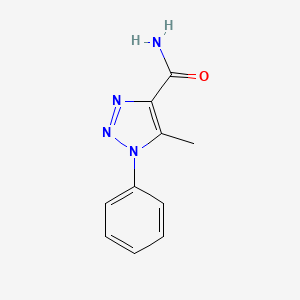

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

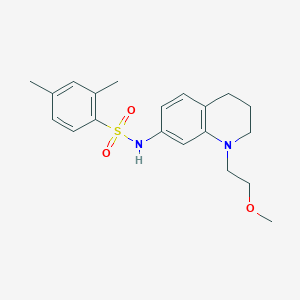

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C10H10N4O . It is a type of triazole, a class of five-membered ring compounds containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of triazole compounds, including this compound, is a topic of ongoing research . Triazoles can be synthesized through a variety of methods, and their synthesis often involves the reaction of azides with alkynes .Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to a phenyl group and a carboxamide group . The triazole ring contains two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds, including this compound, are known for their versatile reactivity. They can participate in a variety of chemical reactions, making them useful in many areas of chemistry .Physical And Chemical Properties Analysis

The average mass of this compound is 202.213 Da, and its monoisotopic mass is 202.085464 Da .Scientific Research Applications

Antimicrobial Agents

5-methyl-1H-1,2,3-triazole-4-carboxamides, including compounds such as 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, have been identified as promising antimicrobial agents. Studies have shown that these compounds exhibit moderate to good activities against various pathogens, including Gram-positive and Gram-negative bacterial strains and fungal strains. Notably, certain 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrated potent antibacterial effects against Staphylococcus aureus and were active against pathogenic yeast Candida albicans (Pokhodylo et al., 2021).

Synthesis and Chemical Properties

- A study on the oriented synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid, closely related to this compound, highlights the importance of these compounds as intermediates in the synthesis of various drugs. This research presented a novel method for their synthesis, demonstrating the versatility and significance of these compounds in chemical synthesis (Liu et al., 2015).

Application in Combinatorial Chemistry

The one-pot multicomponent synthesis of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides, including compounds similar to this compound, represents an efficient procedure for creating combinatorial libraries. This showcases their utility in facilitating diverse chemical syntheses and the development of new compounds in pharmaceutical research (Pokhodylo et al., 2009).

Luminescence and Structural Studies

Studies on complexes involving 5-methyl-1-phenyl-1H-1,2,3-triazole and related compounds have been conducted to explore their luminescence properties and structural characteristics. These studies are crucial in understanding the potential applications of these compounds in materials science and photophysics (Zhao et al., 2014).

Mechanism of Action

Target of Action

Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system . They have been reported to show versatile biological activities .

Mode of Action

It’s known that triazole compounds can interact with their targets through the nitrogen atoms in the triazole ring . This interaction can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Triazole derivatives have been shown to inhibit the enzyme carbonic anhydrase-ii . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Pharmacokinetics

The presence of the triazole ring in a compound generally contributes to its high chemical stability , which could potentially influence its pharmacokinetic properties.

Result of Action

Triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The chemical stability of triazole compounds suggests that they may be relatively resistant to environmental changes.

Future Directions

properties

IUPAC Name |

5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-7-9(10(11)15)12-13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGPBSONQFSAGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2903329.png)

![N-(4-(methylthio)benzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2903330.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine](/img/structure/B2903333.png)

![N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2903336.png)

![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)

![N-(3,4-difluorophenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903345.png)

![7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2903348.png)